2'-Hydroxy-1'-acetonaphthone
Overview
Description
2’-Hydroxy-1’-acetonaphthone: is an organic compound with the molecular formula C12H10O2 . It is also known by its systematic name, 1-(2-hydroxynaphthalen-1-yl)ethan-1-one . This compound is characterized by the presence of a hydroxyl group (-OH) and an acetyl group (-COCH3) attached to a naphthalene ring. It is a light yellow to brown crystalline powder and is used in various chemical applications .
Mechanism of Action
Target of Action
It is known that this compound is a schiff base , which are often involved in interactions with various biological targets such as enzymes and receptors.
Mode of Action
As a Schiff base, it may interact with its targets through the formation of coordinate covalent bonds . This interaction can lead to changes in the conformation or function of the target molecule, potentially altering cellular processes .
Biochemical Pathways
Schiff bases are known to play crucial roles in various biochemical processes, including enzymatic catalysis, signal transduction, and cellular metabolism .
Pharmacokinetics
Its physicochemical properties, such as its molecular weight (186.21 g/mol) and solubility, would also influence its pharmacokinetic behavior .
Result of Action
Given its classification as a schiff base, it may exert effects through the modulation of target molecule function, potentially influencing various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’-Hydroxy-1’-acetonaphthone. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interactions with target molecules .
Biochemical Analysis
Biochemical Properties
2’-Hydroxy-1’-acetonaphthone plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with enzymes and proteins, forming complexes that can influence biochemical pathways. For instance, it has been used in the preparation of 1-(N-isopropyl-a-iminoethyl)-2-naphthol, a Schiff base . The interactions of 2’-Hydroxy-1’-acetonaphthone with biomolecules are primarily based on its ability to form hydrogen bonds and participate in nucleophilic addition reactions.
Cellular Effects
2’-Hydroxy-1’-acetonaphthone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form Schiff bases allows it to interact with cellular proteins and enzymes, potentially altering their function and activity. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, 2’-Hydroxy-1’-acetonaphthone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming Schiff bases, which can alter the enzyme’s active site and affect its catalytic activity. Additionally, 2’-Hydroxy-1’-acetonaphthone can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Hydroxy-1’-acetonaphthone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2’-Hydroxy-1’-acetonaphthone is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity.
Dosage Effects in Animal Models
The effects of 2’-Hydroxy-1’-acetonaphthone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, 2’-Hydroxy-1’-acetonaphthone can cause adverse effects, including toxicity and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2’-Hydroxy-1’-acetonaphthone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through phase I and phase II metabolic reactions, leading to the formation of more hydrophilic metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2’-Hydroxy-1’-acetonaphthone is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of 2’-Hydroxy-1’-acetonaphthone is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2’-Hydroxy-1’-acetonaphthone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing 2’-Hydroxy-1’-acetonaphthone involves the Friedel-Crafts acylation of 2-naphthol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrially, the compound can be produced through similar Friedel-Crafts acylation processes, often scaled up with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2’-Hydroxy-1’-acetonaphthone can undergo oxidation reactions, where the hydroxyl group is oxidized to form a ketone or carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), sulfonic acids
Major Products Formed:
Oxidation: 2’-Hydroxy-1’-naphthoic acid
Reduction: 2’-Hydroxy-1’-ethylnaphthalene
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
Chemistry: 2’-Hydroxy-1’-acetonaphthone is used as a starting material for the synthesis of various organic compounds, including Schiff bases and other derivatives. It is also employed in the study of intramolecular hydrogen bonding and photophysical properties .
Biology and Medicine: In biological research, the compound is used to study enzyme interactions and as a probe for investigating molecular mechanisms. Its derivatives have shown potential in medicinal chemistry for developing new therapeutic agents .
Industry: Industrially, 2’-Hydroxy-1’-acetonaphthone is used in the manufacture of dyes, pigments, and other specialty chemicals. It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals .
Comparison with Similar Compounds
1’-Hydroxy-2’-acetonaphthone: Similar in structure but with the hydroxyl and acetyl groups in different positions, leading to different chemical properties and reactivity.
2-Hydroxy-1-naphthaldehyde: Contains an aldehyde group instead of an acetyl group, resulting in different reactivity and applications.
2-Acetonaphthone: Lacks the hydroxyl group, which affects its ability to form hydrogen bonds and participate in certain reactions.
Uniqueness: 2’-Hydroxy-1’-acetonaphthone is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications in various fields. Its ability to form intramolecular hydrogen bonds and participate in diverse chemical reactions makes it a valuable compound in both research and industry .
Properties
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIOUIWZVKVFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205988 | |
Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574-19-6 | |
Record name | 1-Acetyl-2-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxy-1-naphthyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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